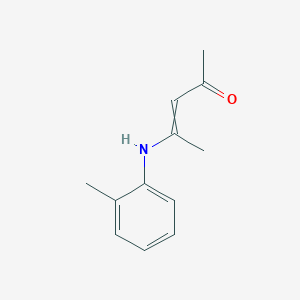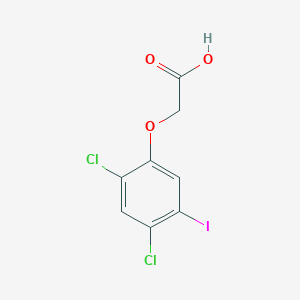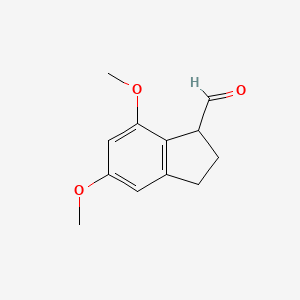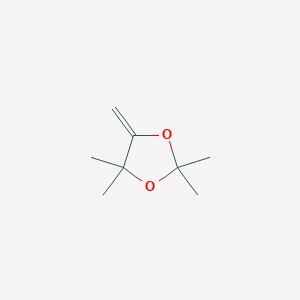![molecular formula C11H22O5Si B14450984 Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane CAS No. 76910-86-6](/img/structure/B14450984.png)
Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane is a silane-based coupling agent known for its ability to functionalize a variety of substrates. It is commonly used to modify surfaces to improve the dispersion of nanoparticles and as an adhesion promoter by treating precursor materials with epoxy silanes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with commercial chloroplatinic acid . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols .
Applications De Recherche Scientifique
Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane exerts its effects involves the modification of surfaces to improve the dispersion of nanoparticles. It acts as an adhesion promoter by treating precursor materials with epoxy silanes, thereby enhancing the bonding between different materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
- 3-(2-Trimethoxysilylethyl)cyclohexene oxide
- (Epoxycyclohexyl)ethyltrimethoxysilane
Uniqueness
Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane is unique due to its ring epoxide structure, which is more reactive than glycidoxypropyl systems. This increased reactivity makes it particularly effective as a coupling agent and adhesion promoter .
Propriétés
Numéro CAS |
76910-86-6 |
|---|---|
Formule moléculaire |
C11H22O5Si |
Poids moléculaire |
262.37 g/mol |
Nom IUPAC |
trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yloxy)ethyl]silane |
InChI |
InChI=1S/C11H22O5Si/c1-12-17(13-2,14-3)7-6-15-9-4-5-10-11(8-9)16-10/h9-11H,4-8H2,1-3H3 |
Clé InChI |
JSZXQMCOTRASRT-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCOC1CCC2C(C1)O2)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)
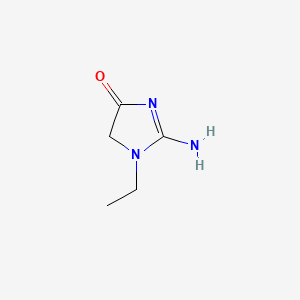
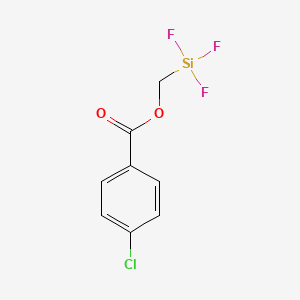
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450921.png)

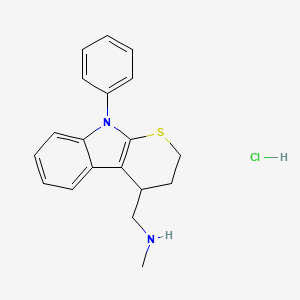
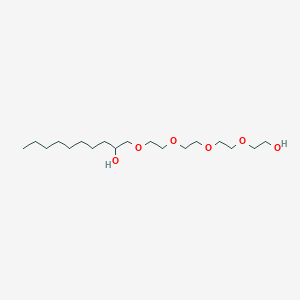
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
